6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate
Description
The compound 6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5λ⁵-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate (hereafter referred to as Compound X) is a fused heterocyclic system comprising a thiazole ring fused with a 1,2,4-triazine moiety. Key structural features include:
- Core structure: A cationic [1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium backbone.
- Substituents:
- A methylsulfanyl (-SMe) group at position 4.
- Phenyl groups at positions 3 and 6.
- A benzenesulfonate counterion stabilizing the positive charge.
The benzenesulfonate counterion likely enhances aqueous solubility compared to non-ionic analogs, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
benzenesulfonate;6-methylsulfanyl-3,8-diphenyl-3,4-dihydro-1H-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2.C6H6O3S/c1-23-18-21-16(15(24-18)13-10-6-3-7-11-13)19-17(22)14(20-21)12-8-4-2-5-9-12;7-10(8,9)6-4-2-1-3-5-6/h2-11,14,20H,1H3;1-5H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQRFBSFBKPNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=[N+]2C(=C(S1)C3=CC=CC=C3)NC(=O)C(N2)C4=CC=CC=C4.C1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound belongs to the class of thiazolo[3,4-b][1,2,4]triazines, which are known for their diverse biological activities. The presence of the methylsulfanyl group and the diphenyl moiety contributes to its unique chemical properties.
Structural Formula
The structural representation can be summarized as follows:
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,4-b][1,2,4]triazines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anticancer Activity
Several studies have reported anticancer effects associated with thiazolo[3,4-b][1,2,4]triazine derivatives. For example:
- Case Study 1 : A derivative similar to our compound demonstrated moderate antiproliferative activity in human leukemia cell lines. The study highlighted that the activity was dose-dependent and influenced by the electron-donating groups present on the thiazolidinone moiety .
- Case Study 2 : Another research effort focused on the synthesis of thiazolo derivatives showed promising results against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .
Anti-inflammatory Activity
Thiazolo derivatives have also been studied for their anti-inflammatory properties. The compounds were found to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models.
Lipophilicity and Drug-Likeness
The lipophilicity of the compound is a crucial factor influencing its bioavailability and pharmacokinetic profile. Studies utilizing reversed-phase thin-layer chromatography have indicated favorable lipophilicity parameters for several thiazolo derivatives. These findings suggest good gastrointestinal absorption potential and a safe toxicity profile .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Remarks |
|---|---|---|
| Thiazolo derivative with methylsulfanyl | Antimicrobial | Strong activity against Gram-positive bacteria |
| Diphenyl-substituted thiazolo | Anticancer | Induces apoptosis in leukemia cells |
| Benzenesulfonate moiety | Anti-inflammatory | Reduces inflammatory markers |
Comparison with Similar Compounds
Core Structural Variations
Compound X belongs to a broader class of fused heterocycles. Key analogs and their differences include:
Key Observations :
- Cationic vs. Neutral Cores : Compound X’s cationic triazinium core may enhance electrostatic interactions with biological targets compared to neutral triazolothiadiazoles .
- Substituent Effects: The 3,8-diphenyl groups in Compound X likely increase lipophilicity, favoring membrane penetration, whereas pyridyl substituents in triazolothiadiazoles improve water solubility .
Pharmacological and Functional Differences
- Triazolothiadiazoles : Exhibit vasodilatory and antimicrobial activities, attributed to electron-withdrawing substituents (e.g., pyridyl groups) that stabilize interactions with enzyme active sites .
- 1,2,4-Triazole Derivatives: Known for anti-inflammatory and antidepressant properties, often linked to planar aromatic systems that facilitate π-π stacking .
- The benzenesulfonate ion may further improve bioavailability compared to neutral analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
